molecular formula C15H13NO2 B046923 Ethyl 2-cyano-2-(naphthalen-1-yl)acetate CAS No. 13234-71-4

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

Cat. No. B046923
CAS RN: 13234-71-4
M. Wt: 239.27 g/mol
InChI Key: KKTUFQSUPDWXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a compound that has garnered attention in various fields of chemistry due to its unique structure and potential applications. The compound serves as a building block in organic synthesis, especially in the creation of pharmacologically active molecules and materials with unique optical properties.

Synthesis Analysis

The synthesis of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate and related compounds involves several key steps, including condensation reactions, Knoevenagel condensation, cyclisation reactions, and reduction processes. These methods provide a pathway for the synthesis of compounds with significant antitumor activity and other biological activities (Liu et al., 2018).

Molecular Structure Analysis

The crystal structure of related compounds shows distinct arrangements, which can contribute to their biological activity. For example, the crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate reveals a twist-boat conformation, indicating how structural configurations can influence the properties and reactivity of these molecules (Boukhedena et al., 2018).

Chemical Reactions and Properties

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate undergoes various chemical reactions, including photocyclization, which leads to the formation of complex structures with potential for further chemical manipulation and application in material science (Sharshira et al., 1996).

Physical Properties Analysis

The solubility and phase behavior of naphthalene derivatives, including Ethyl 2-cyano-2-(naphthalen-1-yl)acetate, in various solvents are critical for their application in chemical syntheses and material science. Understanding these properties is essential for the design of reaction processes and for the characterization of the compound's physical behavior in different environments (Li et al., 2008).

Chemical Properties Analysis

The compound's reactivity, including its participation in nucleophilic and electrophilic reactions, its role in cyclization reactions, and its fluorescence properties, highlights its versatility in organic synthesis and material science applications. These properties enable the design of novel compounds with specific biological activities or physical properties (Cao et al., 2011).

Scientific Research Applications

Role in Hydrogen Storage Systems

A significant application of Ethyl 2-cyano-2-(naphthalen-1-yl)acetate derivatives lies in their potential use in hydrogen storage systems. The system Ethanol-Ethyl Acetate has been investigated for its ability to store hydrogen, a clean energy carrier. This research highlights the reversible reaction of ethanol dehydrogenation to ethyl acetate, producing hydrogen. The process demonstrates high energetic efficiency and operates under relatively mild conditions, offering a renewable and environmentally friendly hydrogen storage method (Santacesaria et al., 2023).

Impact on Fruit Physiology

Another area of interest is the effect of related compounds, like Naphthalene Acetic Acid (NAA), on fruit growth and development. Studies have shown that NAA can significantly enhance fruit size at harvest without compromising yield, highlighting its utility in agriculture to improve fruit quality and productivity (Singh et al., 2017).

Applications in Material Science

In material science, Ethyl 2-cyano-2-(naphthalen-1-yl)acetate's structural framework is utilized to develop advanced materials. For instance, the synthesis of polymers incorporating naphthalene units has been explored for creating materials with exceptional anti-abrasion, low friction properties, and superior chemical resistance. These materials are of particular interest for their gas barrier characteristics, crucial in packaging and material preservation applications (Ding et al., 2019).

Environmental Fate and Biodegradation

Research into the biodegradation and environmental fate of ethyl acetate derivatives, including those related to Ethyl 2-cyano-2-(naphthalen-1-yl)acetate, provides insights into the ecological impact of these compounds. Studies suggest that such compounds are readily biodegradable, indicating a low long-term environmental impact. This aspect is crucial for evaluating the sustainability and environmental safety of chemical processes involving these substances (Thornton et al., 2020).

properties

IUPAC Name

ethyl 2-cyano-2-naphthalen-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTUFQSUPDWXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-2-(naphthalen-1-yl)acetate

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